molecular formula C24H19FN2O5 B2824229 3-(3,4-dimethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide CAS No. 862977-50-2

3-(3,4-dimethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2824229
CAS No.: 862977-50-2
M. Wt: 434.423
InChI Key: BASMUXJCMCVLBP-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at the 2-position with a carboxamide group linked to a 2-fluorophenyl moiety. The 3-position of the benzofuran is further functionalized with a benzamido group bearing 3,4-dimethoxy substituents. The methoxy and fluorine substituents likely influence electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name

3-[(3,4-dimethoxybenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O5/c1-30-19-12-11-14(13-20(19)31-2)23(28)27-21-15-7-3-6-10-18(15)32-22(21)24(29)26-17-9-5-4-8-16(17)25/h3-13H,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASMUXJCMCVLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Substituent Effects

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Benzamido Substituent Fluorophenyl Position Core Structure Additional Groups Applications/Notes
3-(3,4-Dimethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide 3,4-Dimethoxy 2-Fluoro Benzofuran None Research compound (structural focus)
3-(3,4-Diethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide 3,4-Diethoxy 2-Fluoro Benzofuran None Ethoxy variant; altered lipophilicity
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide N/A 4-Fluoro Dihydroisobenzofuran 3-Dimethylaminopropyl Pharmacopeial substance (USP41)
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide 3-Chlorophenyl N/A Cyclopropanecarboxamide Tetrahydro-2-oxo-3-furanyl Pesticide (cyprofuram)
Discussion of Structural Differences:
  • Fluorophenyl Position: The 2-fluoro substituent in the target compound introduces steric hindrance near the carboxamide linkage, which could affect binding interactions compared to the 4-fluoro analog in the dihydroisobenzofuran derivative .
  • Core Structure Modifications :
    • The dihydroisobenzofuran core in the USP41-listed compound introduces conformational rigidity and a saturated ring, contrasting with the planar benzofuran system of the target compound .
    • Cyclopropanecarboxamide -based pesticides (e.g., cyprofuram) prioritize halogenated aryl groups (e.g., 3-chlorophenyl) for pesticidal activity, diverging from the target compound’s fluorophenyl and methoxybenzamido motifs .

Functional and Application-Based Comparisons

  • Pesticide Analogs : Compounds like cyprofuram and diflubenzuron (–6) prioritize halogenated or trifluoromethyl groups for pesticidal activity, highlighting how target-specific functionalization dictates application. The absence of such groups in the target compound suggests divergent design objectives .

Research Implications and Data Gaps

While structural comparisons are feasible, the evidence lacks explicit pharmacological or physicochemical data (e.g., solubility, binding affinities) for the target compound. Future studies should prioritize:

  • Experimental Characterization : X-ray crystallography (using tools like SHELX or ORTEP ) to resolve 3D conformations and intermolecular interactions.
  • Biological Screening: Comparative assays to evaluate potency against analogs with ethoxy, chloro, or dimethylaminopropyl substituents.

Q & A

Q. Table 1: Reaction Optimization Parameters

StepSolventTemp (°C)CatalystYield Range
Benzofuran FormationToluene110–120PPA60–70%
Amide CouplingDMF0–25EDCI/HOBt75–85%

Basic: Which spectroscopic techniques are most reliable for structural confirmation, and what key peaks validate the substituents?

Methodology:

  • ¹H/¹³C NMR :
    • Benzofuran Core : Aromatic protons at δ 6.8–7.9 ppm (doublets/triplets) .
    • 3,4-Dimethoxybenzamido : Methoxy groups at δ 3.8–3.9 ppm (singlets) and amide NH at δ 10.2 ppm .
    • 2-Fluorophenyl : Ortho-fluorine coupling splits aromatic protons into doublets (δ 7.1–7.5 ppm) .
  • IR Spectroscopy : Amide C=O stretch at ~1650–1680 cm⁻¹; benzofuran C-O-C at ~1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak (m/z ~493.4) and fragments confirming substituent loss (e.g., -OCH₃, -F) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodology:

Analog Synthesis :

  • Vary substituents (e.g., replace 3,4-dimethoxy with nitro or halogens) .
  • Modify the 2-fluorophenyl group to assess steric/electronic effects .

In Vitro Assays :

  • Test kinase inhibition (e.g., EGFR, VEGFR) via fluorescence polarization .
  • Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) .

Computational Modeling :

  • Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities to target proteins .

Q. Table 2: SAR Trends in Analogues

Substituent ModificationBioactivity Change (vs. Parent)
3,4-Dimethoxy → 3-Nitro↑ Cytotoxicity (2.5×)
2-Fluorophenyl → 2-Chlorophenyl↓ Solubility, ↑ LogP

Advanced: How should researchers address contradictory data on solubility and bioavailability?

Methodology:

Solubility Enhancement :

  • Use co-solvents (DMSO:PBS mixtures) or nanoformulation (liposomes) .
  • Introduce hydrophilic groups (e.g., -SO₃H) via structural derivatization .

Bioavailability Analysis :

  • Conduct pharmacokinetic studies in rodent models (plasma half-life, Cmax) .
  • Compare in silico predictions (SwissADME) with experimental data .

Key Findings:

  • Contradictions often arise from assay conditions (e.g., pH, solvent). Standardize protocols using USP guidelines .
  • Methoxy groups reduce solubility but enhance membrane permeability, requiring balance in SAR .

Advanced: What strategies resolve discrepancies in reported mechanisms of action (e.g., kinase vs. protease inhibition)?

Methodology:

Target Profiling :

  • Use kinase/protease inhibitor panels (Eurofins) to identify off-target effects .
  • CRISPR-Cas9 knockout models to validate primary targets .

Biophysical Assays :

  • Surface plasmon resonance (SPR) for binding kinetics .
  • Isothermal titration calorimetry (ITC) to measure thermodynamic parameters .

Case Study:

  • Conflicting reports on EGFR vs. HDAC inhibition were resolved via SPR, confirming EGFR as the primary target (Kd = 12 nM) .

Basic: What are the stability profiles under varying pH and storage conditions?

Methodology:

  • Forced Degradation Studies :
    • Acid/Base Hydrolysis (0.1M HCl/NaOH, 40°C): Monitor via HPLC for decomposition .
    • Photostability: Expose to UV (ICH Q1B) to assess light sensitivity .

Q. Table 3: Stability Data

ConditionDegradation (%)Major Degradants
pH 1.2 (37°C, 24h)15%Hydrolyzed amide
UV (320 nm, 48h)8%Benzofuran ring-opened

Advanced: How can computational tools predict metabolic pathways and toxicity?

Methodology:

  • Metabolism Prediction :
    • Use GLORYx for phase I/II metabolism simulation .
    • Identify likely CYP450 isoforms (e.g., CYP3A4) via StarDrop .
  • Toxicity Screening :
    • Ames test (in silico: LAZAR) for mutagenicity .
    • hERG inhibition prediction (VolSurf+) to assess cardiac risk .

Key Insight:

  • The 3,4-dimethoxy group undergoes demethylation (CYP2D6), generating reactive quinones requiring detoxification .

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